草酸1-吗啉丁醇-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

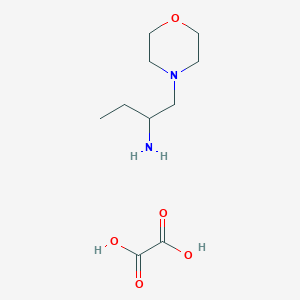

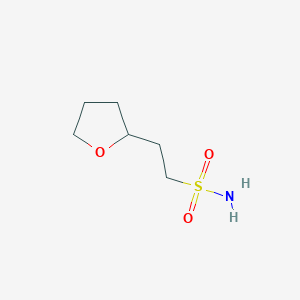

1-Morpholinobutan-2-amine oxalate is a compound that is part of the morpholine family, which is known for its presence in various natural products and biologically active compounds. Morpholines and their derivatives are of significant interest due to their utility in organic synthesis and potential pharmacological applications.

Synthesis Analysis

The synthesis of morpholine derivatives, such as 1-Morpholinobutan-2-amine oxalate, has been explored through various methodologies. One approach involves the palladium-catalyzed double and single carbonylations of β-amino alcohols, which can yield morpholine-2,3-diones, an important precursor for nitrogen compounds . Another method described the synthesis of substituted morpholines through the reduction of oxabicyclic tetrazoles under mild conditions, which can be applied to a wide range of tetrazoles . Recent progress in the field has also highlighted the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds, with a focus on stereoselective syntheses and transition metal catalysis .

Molecular Structure Analysis

The molecular structure of 1-Morpholinobutan-2-amine oxalate can be complex, as evidenced by the mixed organic-inorganic salt form of a related compound, 4-(3-Azaniumylpropyl)morpholin-4-ium chloride hydrogen oxalate. This compound features a dication with different counter-anions and exhibits a network of hydrogen bonds and charge-assisted intermolecular interactions, which contribute to its three-dimensional structure .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For instance, 2-Morpholinobutadienes have been shown to behave like typical enamines in their reactions with different dienophiles. The nature of the products from these reactions is strongly influenced by the conformation of the 2-aminobutadienes, which is determined by the substituents present. This behavior suggests that the reactivity of morpholine derivatives can be fine-tuned by modifying the substituents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Morpholinobutan-2-amine oxalate are not detailed in the provided papers, the general properties of morpholine derivatives can be inferred. Morpholines are known to be polar and can engage in hydrogen bonding due to the presence of nitrogen and oxygen atoms. These properties are likely to influence the solubility, boiling point, and stability of the compound. The exact properties would depend on the specific substituents and the overall molecular structure.

科学研究应用

燃烧化学和排放控制

草酸1-吗啉丁醇-2-胺及其衍生物,如吗啉,已研究了它们在低压条件下的燃烧化学。专注于吗啉作为含氧氮燃料的模型物质的研究提供了对燃烧过程中稳定和自由基中间体和产物形成的见解。这些发现对于理解污染物排放和制定工业应用中的排放控制策略至关重要 (Lucassen et al., 2009).

制药应用

吗啉及其衍生物在药物研究中发挥着重要作用,作为开发治疗剂的基础结构。该化学物质固有的官能团和可行的物理化学性质使其成为合成旨在治疗广泛医学疾病的药物的有希望的候选者。这种多功能性突出了其在药物开发和探索新治疗途径中的重要性 (Kumar Rupak et al., 2016).

药物化学和药物开发

吗啉环是药物化学中的特权结构,通常出现在已批准和实验性药物中。它包含在生物活性分子中是由于其有利的物理化学、生物学和代谢特性。吗啉衍生物表现出广泛的生物活性,使其成为某些酶抑制剂和受体亲和力调节剂药效团的组成部分。它们的使用已证明在增强药物效力、提供理想的药物样特性和改善药代动力学方面具有潜力 (Kourounakis et al., 2020).

化学合成和缓蚀

吗啉衍生物已被合成用于其对碳钢腐蚀的抑制性能,展示了它们在工业应用中的效用。这些化合物在金属表面形成一层保护层,显着延缓阳极溶解,并证明了它们作为有效缓蚀剂的潜力。此类研究对于提高金属部件在各个工业部门的寿命和可靠性至关重要 (Gao et al., 2007).

环境和工业应用

对吗啉热降解动力学的研究,用于捕获二氧化碳,突出了其在酸性气体处理过程中的稳定性和效率。吗啉良好的 CO2 捕获特性,如吸收率和溶解度,以及在汽提条件下的热稳定性,使其成为传统胺类可行的替代品。这项研究有助于开发更可持续、更高效的 CO2 捕获工艺,以应对运营、经济和环境挑战 (Mazari et al., 2020).

作用机制

Target of Action

It’s worth noting that oxalate-based compounds like this one are known to interact with various enzymes and proteins within the body . For instance, some oxalate-based compounds have been found to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters .

Mode of Action

For example, some oxalate-based compounds can form two-dimensional, honeycomb networks with metal ions, such as manganese (Mn) ions . This interaction could potentially influence the activity of enzymes and other proteins within the cell.

Biochemical Pathways

For instance, oxalate is involved in the regulation of inflammation, with some oxalate-based compounds exhibiting anti-inflammatory effects . Oxalate also participates in the biogeochemical cycles of certain nutrients and influences their bioavailability .

Pharmacokinetics

Understanding the adme properties of therapeutic compounds is critical for predicting their bioavailability and potential side effects .

Result of Action

For instance, oxalate can induce mitochondrial dysfunction in macrophages, leading to the release of certain chemokines .

Action Environment

The action of 1-Morpholinobutan-2-amine oxalate can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the formation of oxalate-based compounds . Additionally, the pH of the environment can influence the activity of oxalate and its derivatives .

属性

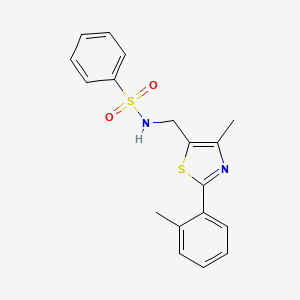

IUPAC Name |

1-morpholin-4-ylbutan-2-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.C2H2O4/c1-2-8(9)7-10-3-5-11-6-4-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVPPVANKRHGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholinobutan-2-amine oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)

![2-(3,4-dimethoxyphenyl)-7-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2539170.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)

![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)